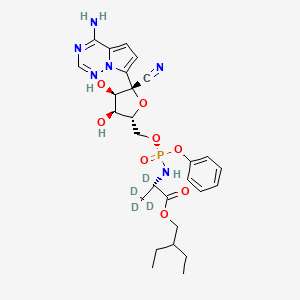
Remdesivir-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Remdesivir-d4 is a deuterated analog of remdesivir, a nucleoside ribonucleic acid polymerase inhibitor. Remdesivir has gained significant attention for its antiviral properties, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19 . This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of remdesivir.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of remdesivir-d4 involves the incorporation of deuterium atoms into the remdesivir molecule. This process typically involves multiple steps, including the preparation of intermediate compounds and the final deuteration step. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The production process is typically carried out in specialized facilities equipped with the necessary infrastructure for handling deuterated compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Remdesivir-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into its active triphosphate form.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, such as its active triphosphate form and other analogs that retain antiviral activity .
Wissenschaftliche Forschungsanwendungen
Remdesivir-d4 is widely used in scientific research for several purposes:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of remdesivir in the body.
Metabolic Pathway Analysis: To identify and characterize the metabolic pathways of remdesivir.
Drug Interaction Studies: To investigate potential interactions between remdesivir and other drugs.
Antiviral Research: To study the efficacy of remdesivir against various RNA viruses, including SARS-CoV-2
Wirkmechanismus
Remdesivir-d4, like remdesivir, acts as a nucleoside analog that inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses. Once inside the cell, this compound is metabolized to its active triphosphate form, which competes with adenosine triphosphate (ATP) for incorporation into the viral RNA. This incorporation leads to premature termination of RNA synthesis, effectively inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Molnupiravir: Another nucleoside analog with antiviral activity against SARS-CoV-2.
Favipiravir: An antiviral drug that inhibits viral RNA polymerase.
Ribavirin: A broad-spectrum antiviral nucleoside analog.
Uniqueness of Remdesivir-d4
This compound is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and reaction kinetics compared to non-deuterated analogs, making it a valuable tool for detailed pharmacological research .
Eigenschaften
Molekularformel |
C27H35N6O8P |
|---|---|
Molekulargewicht |
606.6 g/mol |
IUPAC-Name |
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1/i3D3,17D |
InChI-Schlüssel |
RWWYLEGWBNMMLJ-ZJGRFHBGSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)OCC(CC)CC)(C([2H])([2H])[2H])N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Kanonische SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)




![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)



![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)




